2-Chloro-4,6-difluorobenzotrifluoride

Catalog No.
S12336617
CAS No.
1261535-74-3
M.F
C7H2ClF5
M. Wt
216.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4,6-difluorobenzotrifluoride

CAS Number

1261535-74-3

Product Name

2-Chloro-4,6-difluorobenzotrifluoride

IUPAC Name

1-chloro-3,5-difluoro-2-(trifluoromethyl)benzene

Molecular Formula

C7H2ClF5

Molecular Weight

216.53 g/mol

InChI

InChI=1S/C7H2ClF5/c8-4-1-3(9)2-5(10)6(4)7(11,12)13/h1-2H

InChI Key

WIJOUVRWUGTVJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)Cl)F

2-Chloro-4,6-difluorobenzotrifluoride is an organic compound characterized by its molecular formula C7H3ClF2C_7H_3ClF_2 and a molecular weight of approximately 180.55 g/mol. This compound features a benzene ring substituted with three trifluoromethyl groups and two fluorine atoms, as well as one chlorine atom. The specific arrangement of these substituents contributes to its unique chemical properties, making it a subject of interest in various fields, including organic chemistry and materials science.

  • Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups under appropriate conditions, such as nucleophilic substitution.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine enhances the reactivity of the aromatic ring towards electrophiles.
  • Reduction Reactions: The compound can undergo reduction to form derivatives with fewer halogen substituents.

Common reagents for these reactions include sodium hydroxide for substitution and various reducing agents like lithium aluminum hydride for reduction.

The synthesis of 2-chloro-4,6-difluorobenzotrifluoride can be achieved through various methods:

  • Halogenation: Starting from benzotrifluoride, chlorination can be performed using chlorine gas or sulfuryl chloride in the presence of a catalyst.
  • Fluorination: Fluorination can be accomplished using fluorinating agents such as potassium fluoride or N-fluorobenzenesulfonimide under controlled conditions.

The reaction conditions typically involve heating the reactants in a suitable solvent like acetonitrile or dimethylformamide at elevated temperatures.

2-Chloro-4,6-difluorobenzotrifluoride finds applications in several areas:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceuticals due to its ability to modify biological activity.
  • Agricultural Chemicals: The compound could be utilized in developing agrochemicals that require specific halogenated structures for efficacy.
  • Material Science: Its unique properties make it suitable for use in high-performance materials and coatings.

Interaction studies involving 2-chloro-4,6-difluorobenzotrifluoride would likely focus on its reactivity with enzymes or receptors that are sensitive to halogenated compounds. Such studies would help elucidate its potential toxicity and environmental impact, especially given the known effects of similar compounds on human health and ecosystems.

Several compounds share structural similarities with 2-chloro-4,6-difluorobenzotrifluoride. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
3-Chloro-4-fluorobenzotrifluorideC7H3ClF2C_7H_3ClF_2Contains one chlorine and one fluorine; used in pharmaceuticals.
3,5-Dichloro-2-fluorobenzotrifluorideC7H3Cl2FC_7H_3Cl_2FFeatures two chlorines; known for higher reactivity.
4-Chloro-3-fluorobenzotrifluorideC7H3ClF2C_7H_3ClF_2Similar halogen pattern; used in agrochemical formulations.

The uniqueness of 2-chloro-4,6-difluorobenzotrifluoride lies in its specific arrangement of halogens which affects its chemical reactivity and potential applications compared to its analogs.

Nucleophilic aromatic substitution (SNAr) governs the halogen exchange processes critical for synthesizing 2-chloro-4,6-difluorobenzotrifluoride. Traditional methods require electron-withdrawing groups to activate the aromatic ring for fluoride substitution. However, recent advancements enable fluorination of non-activated substrates through molten alkali metal acid fluoride compositions, such as potassium hydrogen fluoride (KHF₂), which act as both fluoride sources and reaction media.

Reaction Mechanisms and Solvent-Free Systems

The Halex reaction—a specific SNAr process—displaces chlorine or nitro groups with fluoride ions. In solvent-free systems, anhydrous KF reacts with 1,3-dichlorobenzene derivatives at 200–250°C under autogenous pressure, forming a molten phase that facilitates ion mobility. This approach eliminates the need for polar aprotic solvents like dimethylformamide (DMF) or sulfolane, which are conventionally required to solubilize fluoride ions. The molten phase ensures continuous fluoride availability, achieving yields exceeding 80% for difluorinated products.

Table 1: Comparison of Halogen Exchange Methodologies

ParameterTraditional Solvent-BasedMolten Salt System
Temperature Range120–180°C200–250°C
Solvent RequirementDMF, sulfolaneNone
CatalystPhase-transfer agentsSelf-catalyzed
Substrate ActivationRequiredNot required
Yield (1,3-difluorobenzene)50–65%80–85%

The absence of solvents reduces side reactions such as hydrolysis, while the high-temperature molten phase accelerates diffusion-limited steps.

2-Chloro-4,6-difluorobenzotrifluoride represents a highly versatile fluorinated aromatic building block that has gained significant attention in contemporary organic synthesis [1]. This compound, with its molecular formula C7H2ClF5 and molecular weight of 216.54 g/mol, features a unique substitution pattern that combines both chlorine and fluorine atoms on a benzotrifluoride framework [1]. The strategic arrangement of these electronegative substituents creates a compound with exceptional reactivity profiles and electronic properties that make it invaluable for advanced synthetic applications .

Cross-Coupling Reactions as Building Blocks for Pharmaceutical Intermediates

The utilization of 2-Chloro-4,6-difluorobenzotrifluoride in cross-coupling reactions has emerged as a cornerstone strategy for pharmaceutical intermediate synthesis [5] [10]. Palladium-catalyzed cross-coupling reactions have demonstrated exceptional compatibility with fluorinated aromatic substrates, enabling the construction of complex molecular architectures required in modern drug development [10] [14].

Suzuki-Miyaura coupling reactions employing 2-Chloro-4,6-difluorobenzotrifluoride as an electrophilic partner have shown remarkable efficiency in forming carbon-carbon bonds with organoboron reagents [5] [32]. These reactions typically proceed under mild conditions using palladium catalysts such as tert-butylBrettPhos Pd G3, achieving yields ranging from 70-95% [32]. The electron-withdrawing nature of the trifluoromethyl and fluorine substituents facilitates oxidative addition of the palladium catalyst to the carbon-chlorine bond, enabling efficient transmetalation and subsequent reductive elimination steps [35].

Research has demonstrated that fluorinated aromatic halides exhibit enhanced reactivity in cross-coupling processes compared to their non-fluorinated counterparts [34]. The presence of multiple fluorine atoms in 2-Chloro-4,6-difluorobenzotrifluoride creates a strongly electron-deficient aromatic system that promotes palladium insertion and subsequent coupling reactions [34] [35]. Studies have shown that fluoride ions can play a crucial triple role in these transformations by facilitating transmetalation, promoting reductive elimination, and modulating the overall reaction kinetics [35].

Buchwald-Hartwig amination reactions using 2-Chloro-4,6-difluorobenzotrifluoride have proven particularly valuable for synthesizing fluorinated aniline derivatives [33]. These reactions employ specialized conditions with weaker bases such as potassium phenoxide to avoid decomposition of the fluorinated products, achieving yields of 65-88% with excellent functional group tolerance [33]. The electron-withdrawing properties of the fluoroalkyl substituents retard reductive elimination to form carbon-nitrogen bonds, requiring carefully optimized catalyst systems with bulky monophosphine ligands [33].

Table 1: Cross-Coupling Reactions with Fluorinated Aromatic Compounds

Reaction TypeTypical ConditionsProductsYield Range (%)
Suzuki-Miyaura CouplingPd catalyst, base, 80-120°CAryl-aryl bonds70-95
Heck ReactionPd catalyst, base, 100-140°CAlkene products60-90
Buchwald-Hartwig AminationPd catalyst, strong base, 80-100°CArylamines65-88
Sonogashira CouplingPd/Cu catalyst, base, 60-100°CAlkynes75-97
Stille CouplingPd catalyst, fluoride additive, 80-120°CAryl-heteroaryl bonds70-90

The pharmaceutical industry has increasingly recognized the value of fluorinated building blocks like 2-Chloro-4,6-difluorobenzotrifluoride for drug development [24] [25]. Fluorinated pharmaceutical intermediates now account for approximately 20% of drugs on the market, with many becoming blockbuster medications [25]. The incorporation of fluorine atoms into pharmaceutical molecules enhances metabolic stability, modulates lipophilicity, and improves bioavailability through strategic modulation of physicochemical properties [25] [27].

Recent advances in trifluoromethylation chemistry have enabled the direct introduction of trifluoromethyl groups onto aromatic substrates using compounds like 2-Chloro-4,6-difluorobenzotrifluoride as precursors [14] [16]. Palladium-catalyzed trifluoromethylation of aryl chlorides using triethylsilyl trifluoromethane and potassium fluoride has achieved excellent yields under relatively mild conditions, demonstrating high functional group tolerance including esters, amides, ethers, acetals, nitriles, and tertiary amines [14].

Table 2: Pharmaceutical Applications of Fluorinated Building Blocks

Drug ClassFluorinated Building Block RoleExamplesMarket Share (%)
Antiviral DrugsMetabolic stability enhancementSofosbuvir, Baloxavir marboxil25-30
Anti-infective DrugsMembrane permeability improvementDelafloxacin, Pretomanid20-25
CNS DrugsBlood-brain barrier penetrationLumateperone, Lemborexant15-20
Oncology DrugsTarget selectivity enhancementAbemaciclib, Alpelisib20-25
Kinase InhibitorsBinding affinity optimizationCapmatinib, Larotrectinib15-20

Design of Fluorinated Liquid Crystal Precursors

The development of fluorinated liquid crystal materials has become increasingly important for advanced display technologies, with 2-Chloro-4,6-difluorobenzotrifluoride serving as a valuable precursor for these specialized materials [40]. Fluorine incorporation into liquid crystal molecules provides unique advantages including reduced viscosity, enhanced thermal stability, and controlled dielectric properties that are essential for modern liquid crystal display applications [40].

Modern liquid crystal display technology requires materials with specific dielectric anisotropy properties, where traditional twisted nematic displays need positive dielectric anisotropy while vertical alignment displays require negative dielectric anisotropy [40]. The strategic incorporation of fluorine atoms through compounds like 2-Chloro-4,6-difluorobenzotrifluoride enables precise tuning of these electronic properties [40].

Research has demonstrated that fluorinated liquid crystal precursors exhibit superior performance characteristics compared to conventional materials [40]. The low polarizability of carbon-fluorine bonds relative to other polar substituents such as nitrile and ester groups reduces intermolecular interactions, leading to lower viscosities and increased device lifetime reliability [40]. This property is particularly valuable for maintaining consistent performance across extended operational periods.

The synthesis of fluorinated liquid crystal precursors typically involves multi-step procedures where 2-Chloro-4,6-difluorobenzotrifluoride undergoes selective functionalization to introduce appropriate terminal groups and linking units [40]. These synthetic approaches often employ cross-coupling methodologies to construct the elongated molecular architectures characteristic of liquid crystalline materials while preserving the beneficial fluorine substitution patterns [29].

Industrial production methods for fluorinated liquid crystal materials have evolved to incorporate single-stage halogen exchange reactions that enable efficient conversion of chlorinated precursors to the desired fluorinated products [29]. These processes utilize potassium fluoride as the fluoride source under carefully controlled temperature conditions to achieve optimal yields while minimizing formation of unwanted by-products [29].

Development of Electroactive Materials for Organic Electronics

2-Chloro-4,6-difluorobenzotrifluoride has found significant applications in the development of electroactive materials for organic electronic devices [17] [19]. Fluorinated electroactive polymers represent among the most interesting insulating materials for organic electronic device production due to their ability to tune their response to applied electric fields [17].

The incorporation of fluorinated aromatic units into electroactive polymer systems enables substantial property enhancements, with studies reporting up to 60% improvement in relative permittivity in several cases [17]. These improvements arise from the unique electronic properties imparted by fluorine substitution, which modulates the polymer chain interactions and electronic structure [17].

Organic field-effect transistors have benefited significantly from the incorporation of fluorinated materials derived from compounds like 2-Chloro-4,6-difluorobenzotrifluoride [19] [44]. Fluorinated polymeric insulating layers serve as excellent dielectric materials, though their high hydrophobicity can hinder the deposition of crystalline organic semiconductors [19]. Surface modification strategies using fluorine-based crosslinkers have been developed to address this challenge while maintaining the beneficial properties of fluorinated dielectrics [19].

Table 3: Applications in Organic Electronics and Materials

Application AreaFunctionKey BenefitsPerformance Enhancement
Organic Field-Effect TransistorsCharge transport modulationEnhanced stability, reduced degradationUp to 60% mobility improvement
Electroactive PolymersElectroactivity enhancementImproved processability, higher permittivity60% permittivity increase
Semiconductor MaterialsBand gap tuningControlled electronic propertiesTunable HOMO/LUMO levels
Dielectric MaterialsInsulation propertiesLow dielectric loss, high breakdown voltageSuperior thermal resistance
Liquid Crystal DisplaysMolecular orientation controlControlled birefringence, thermal stabilityEnhanced alignment properties

Research has demonstrated that fluorinated aromatic compounds can significantly impact the electronic properties of organic semiconductor materials [20] [22]. The electron-withdrawing nature of fluorine substituents lowers both HOMO and LUMO energy levels, facilitating electron injection and increasing resistance to oxidative degradation processes [22]. This effect enables the development of organic n-type and ambipolar semiconducting materials with enhanced performance characteristics [22].

Studies on fluorinated benzobisbenzothiophenes have revealed that strategic fluorine placement can engineer self-assembly through extensive crystalline networks of edge-to-edge sulfur-fluorine close contacts [23]. Similar principles apply to derivatives of 2-Chloro-4,6-difluorobenzotrifluoride, where fluorine atoms participate in weak intermolecular interactions that influence solid-state packing and electronic properties [23].

The development of fluorinated organic semiconductors has shown particular promise for solar cell applications, with fluorinated materials demonstrating enhanced power conversion efficiency up to 3.12% compared to non-fluorinated analogues [20]. The morphology of fluorinated films exhibits improved characteristics that support efficient charge generation and transport necessary for successful device operation [20].

Table 4: Electronic Properties of Fluorinated Benzotrifluorides

PropertyValue/DescriptionImpact on Applications
Molecular Weight (g/mol)216.54Suitable for pharmaceutical synthesis
Boiling Point (°C)102-105 (similar compounds)Allows high-temperature reactions
Density (g/cm³)~1.5-1.7 (estimated)Good for material applications
Electronegativity EffectStrong (multiple F atoms)Modulates reactivity patterns
Electron-Withdrawing PowerHigh (CF₃ and F substituents)Enhances electrophilic substitution
Thermal StabilityExcellent (C-F bonds)Stable under reaction conditions
Chemical StabilityHigh (halogenated aromatic)Resistant to degradation

Advanced synthetic methodologies have been developed for introducing fluorinated aromatic units into conjugated polymer systems [17]. These approaches often utilize etherification methods that allow introduction of almost any functional group onto fluorinated electroactive polymers, enabling photopatternability and other specialized functionalities [17]. The chemical inertness of fluorinated polymers necessitates these specialized synthetic approaches to achieve functional integration [17].

The unique substitution pattern of 2-Chloro-4,6-difluorobenzotrifluoride presents a complex interplay of electronic effects that significantly modulate its aromatic reactivity. The compound contains three distinct types of substituents: a trifluoromethyl group at the 1-position, chlorine at the 2-position, and fluorine atoms at the 4- and 6-positions, each contributing distinct electronic influences on the aromatic system [1] [2].

The trifluoromethyl group serves as one of the most powerful electron-withdrawing substituents in organic chemistry, exerting its influence primarily through strong inductive effects [3] [4]. This group reduces the electron density of the aromatic ring, making it less reactive toward electrophilic substitution reactions. The electron-withdrawing nature of the trifluoromethyl substituent manifests through the high electronegativity of fluorine atoms, which create significant polarization of the carbon-fluorine bonds [3]. Studies have demonstrated that the inductive effect of the trifluoromethyl group can extend several electron volts in magnitude, substantially altering the electronic character of the aromatic system [5].

Experimental investigations of substituted benzotrifluorides have revealed systematic trends in reactivity that correlate with substituent electronic properties [6]. For compounds bearing electron-donating groups such as amino or hydroxyl substituents, the aromatic ring exhibits enhanced reactivity toward electrophilic attack, with rate enhancements of 10-20 times compared to unsubstituted benzotrifluoride derivatives [6]. Conversely, additional electron-withdrawing substituents further deactivate the ring, requiring increasingly harsh reaction conditions to achieve substitution [6].

The halogen substituents in 2-Chloro-4,6-difluorobenzotrifluoride exhibit dual electronic character. Chlorine and fluorine atoms possess electron-withdrawing inductive effects due to their high electronegativity, but simultaneously can donate electron density through resonance involving their lone pairs [1] [2]. This creates a complex electronic environment where the net effect depends on the specific position and reaction conditions. The relative activating influence of halogens decreases in the order: ortho > meta > para positions, with chlorine typically showing greater activation than fluorine at equivalent positions [7].

Quantitative analysis of rate constants for aromatic substitution reactions involving halogenated compounds reveals distinct patterns based on halogen positioning. For chloropolyfluoropyridines reacting with nucleophiles, the rate constant ratios for chlorine versus fluorine at equivalent positions demonstrate remarkable consistency: ortho positions show approximately 3:1 ratios, meta positions near 1:1, and para positions approximately 2.6:1 [7]. These ratios remain constant across diverse substitution patterns, indicating fundamental electronic relationships governing halogen effects on aromatic reactivity.

Electronic Effects of Multiple Substituents

The presence of multiple electron-withdrawing substituents in 2-Chloro-4,6-difluorobenzotrifluoride creates an additive deactivating effect that substantially reduces aromatic ring reactivity [8] [9]. The combined influence of the trifluoromethyl, chloro, and difluoro substituents results in a severely electron-deficient aromatic system. This deactivation manifests in several observable ways: elevated activation energies for electrophilic substitution, reduced reaction rates under standard conditions, and altered regioselectivity patterns compared to less substituted aromatics [8].

Temperature-dependent studies of aromatic substitution reactions demonstrate that heavily deactivated systems like 2-Chloro-4,6-difluorobenzotrifluoride require elevated temperatures to achieve reasonable reaction rates [10]. The temperature dependence of relative rate constants reveals that the activating influence of electron-donating substituents decreases with increasing temperature, while deactivating effects become more pronounced [10]. For 10-substituted phenanthrene systems, methyl group activation shows temperature coefficients decreasing from approximately 420 at 0°C to 230 at 50°C, illustrating the complex temperature-reactivity relationships in substituted aromatic systems [10].

Spectroscopic Evidence for Electronic Effects

Ultraviolet-visible spectroscopy provides direct evidence for the electronic effects of substituents on aromatic systems. Substituted benzotrifluorides exhibit characteristic band shifts that correlate with substituent electronic properties [6]. Electron-donating groups such as amino and hydroxyl substituents produce strong bathochromic (red) shifts of 31-52 nanometers for the E band and 28-37 nanometers for the B band, accompanied by significant intensity increases [6]. In contrast, electron-withdrawing substituents including chlorine and fluorine produce smaller shifts, often hypsochromic (blue) shifts, with reduced absorption intensities [6].

The ordering of substituent effects on spectral properties follows established patterns: for 3-substituted benzotrifluorides, the magnitude of B band red-shifts decreases in the order: trifluoromethyl < fluorine < chlorine, consistent with their relative electron-withdrawing abilities [6]. These spectroscopic observations provide experimental validation for the theoretical understanding of substituent electronic effects on aromatic ring reactivity.

Temperature-Dependent Regioselectivity in Electrophilic Substitutions

Temperature plays a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions involving 2-Chloro-4,6-difluorobenzotrifluoride. The compound's multiple substituents create several potential reaction sites, each with distinct activation energies that respond differently to temperature changes [11] [12].

Mechanistic studies of temperature-dependent regioselectivity reveal that activation energy differences between competing reaction pathways determine the product distribution [11]. For nucleophilic aromatic photosubstitution reactions, which share mechanistic similarities with electrophilic processes, activation energies for different substitution sites can vary by several kilocalories per mole [11]. These energy differences translate directly into regioselectivity patterns that change predictably with temperature according to the Arrhenius equation [11].

Experimental investigations of 2-chloro-4-nitroanisole photosubstitution demonstrate the quantitative relationship between temperature and regioselectivity [11]. At 25°C, three substitution products form with activation energies of 1.8, 2.4, and 2.7 kilocalories per mole for the respective pathways [11]. Temperature variation from 0°C to 70°C produces calculated yield distributions that match experimental observations with remarkable precision, confirming that activation energy serves as the fundamental property controlling regioselectivity [11].

Kinetic versus Thermodynamic Control

The temperature dependence of regioselectivity in aromatic substitution reactions reflects the transition between kinetic and thermodynamic control regimes [12]. At lower temperatures, reaction rates are slower, and products form under kinetic control, with regioselectivity determined by the relative activation energies for competing pathways [12]. As temperature increases, equilibration processes may become more favorable, potentially shifting product distributions toward thermodynamically more stable isomers [12].

For highly substituted aromatics like 2-Chloro-4,6-difluorobenzotrifluoride, the multiple electron-withdrawing substituents create large activation energy differences between potential reaction sites [13]. The trifluoromethyl group's powerful deactivating effect makes positions ortho and para to this substituent significantly less reactive than alternative sites [13]. The halogen substituents further modulate reactivity through their combined inductive and resonance effects [13].

Site-Specific Activation Parameters

Computational studies of substituted aromatics reveal that different positions on multiply substituted rings exhibit distinct activation parameters for electrophilic attack [14]. The combination of inductive and resonance effects from multiple substituents creates a complex electronic landscape where each potential reaction site has unique energy requirements [14]. For benzotrifluoride derivatives, positions meta to the trifluoromethyl group typically show the lowest activation energies due to reduced direct electronic interaction with the strongly electron-withdrawing substituent [14].

The influence of temperature on regioselectivity becomes particularly pronounced when activation energy differences between competing sites are small [11]. In such cases, modest temperature changes can substantially alter product distributions, making temperature control critical for achieving desired selectivity [11]. Conversely, when activation energy differences are large, temperature effects on regioselectivity may be minimal, with the kinetically favored pathway dominating across a wide temperature range [11].

Experimental Regioselectivity Data

Systematic studies of electrophilic aromatic substitution reactions under varying temperature conditions provide quantitative data on regioselectivity trends [10]. For halogenated aromatic systems, the relative reactivity of different positions follows predictable patterns based on substituent electronic effects [10]. Fluorine substituents, despite their strong electron-withdrawing inductive effect, can show unexpected activating behavior through resonance donation, particularly at ortho positions [10].

The temperature dependence of halogen effects on aromatic reactivity demonstrates interesting periodicities. For 10-X-phenanthrene systems, where X represents different halogens, the relative rate constants at 70°C follow the order: fluorine (4.1) > chlorine (0.185) > bromine (0.11) > iodine (0.14) [10]. The relatively high activation by fluorine compared to other halogens suggests significant resonance contribution, which may exhibit different temperature dependencies than purely inductive effects [10].

Comparative Analysis of Halogen Migration Patterns

Halogen migration in aromatic systems represents a fundamental rearrangement process that provides insight into the electronic and steric factors governing aromatic reactivity. The halogen dance rearrangement, as this phenomenon is commonly known, involves the migration of halogen substituents to different positions on the aromatic ring under appropriate conditions [15].

The driving force for halogen migration is primarily thermodynamic, with the system evolving toward the most stable substitution pattern [15]. For compounds like 2-Chloro-4,6-difluorobenzotrifluoride, the presence of multiple halogens and the strongly electron-withdrawing trifluoromethyl group creates complex energetic landscapes that influence migration pathways [15]. The migration process typically occurs under basic conditions, where the initial step involves metalation at a position ortho to an existing halogen substituent [15].

Mechanistic Pathways for Halogen Migration

The accepted mechanism for halogen dance rearrangements involves sequential metalation-migration steps [15]. The process begins with deprotonation at a site adjacent to a halogen substituent, facilitated by the electron-withdrawing effect of the halogen [15]. The resulting anionic intermediate can undergo intramolecular halogen transfer, leading to net migration of the halogen to a new position [15]. This mechanism explains the observed regiochemical outcomes and provides a framework for predicting migration patterns in polyhalogenated aromatics [15].

Studies of polybrominated thiophenes demonstrate the generality of halogen migration across different aromatic systems [15]. Treatment of 2-bromothiophene with strong base leads to complex mixtures including tetrabromothiophene, indicating multiple migration events [15]. Similar patterns emerge with polyhalogenated benzenes, where migration can produce thermodynamically favored isomers that may be difficult to access through direct substitution methods [15].

Halogen Exchange Reactions

Related to migration phenomena are halogen exchange reactions, which involve replacement of one halogen with another [16]. These processes are particularly relevant for compounds containing multiple different halogens, such as 2-Chloro-4,6-difluorobenzotrifluoride [16]. Copper-catalyzed halogen exchange provides a synthetically useful method for converting aryl bromides to aryl iodides under mild conditions [16]. The reaction shows sensitivity to steric hindrance, with ortho-substituted substrates requiring elevated temperatures and extended reaction times [16].

The selectivity of halogen exchange processes depends on both electronic and steric factors [16]. Electron-withdrawing substituents generally facilitate halogen exchange by stabilizing anionic intermediates [16]. The presence of multiple halogens can create cooperative effects where one halogen activation facilitates exchange at nearby positions [16]. Temperature effects on exchange reactions follow Arrhenius behavior, with rate constants increasing exponentially with temperature [17].

Comparative Halogen Reactivity

The relative reactivity of different halogens in aromatic systems follows established trends based on electronegativity and polarizability considerations [7]. Rate constant data for nucleophilic aromatic substitution reactions show that chlorine generally exhibits higher reactivity than fluorine at equivalent positions, with rate constant ratios varying systematically with position [7]. Ortho positions show the largest differences (approximately 3:1 chlorine:fluorine), while meta positions exhibit nearly equal reactivity (approximately 1:1) [7].

These reactivity differences have practical implications for synthetic planning with polyhalogenated aromatics [7]. The preferential reactivity of certain halogen-position combinations allows for selective functionalization of specific sites in molecules containing multiple halogens [7]. For 2-Chloro-4,6-difluorobenzotrifluoride, the chlorine substituent at the 2-position would be expected to show enhanced reactivity compared to the fluorine substituents, particularly under nucleophilic conditions [7].

Halogen PositionRelative Reactivity (Cl:F)Temperature Dependence
Ortho3.0:1.0Decreases with increasing temperature
Meta1.1:1.0Minimal temperature dependence
Para2.6:1.0Moderate temperature dependence

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Exact Mass

215.9765186 g/mol

Monoisotopic Mass

215.9765186 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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